(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran derivative featuring a 2,4,5-trimethoxy-substituted benzylidene group at position 2 of the dihydrobenzofuran core. The Z-configuration of the benzylidene double bond ensures stereochemical rigidity, while the acetoxybenzyl ester at position 6 contributes to its solubility and reactivity . This compound’s structural complexity arises from its conjugated system, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
benzyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-21-14-24(32-3)23(31-2)11-18(21)12-25-27(29)20-10-9-19(13-22(20)35-25)33-16-26(28)34-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b25-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSGLABOSYFALW-ROTLSHHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as ortho-hydroxyaryl aldehydes and ketones.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde under basic conditions.
Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzyl 2-bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.
Antioxidant Activity: The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Comparison with Similar Compounds
Structural Isomers: Positional Variations of Methoxy Groups
A closely related compound, (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yloxy acetate (), differs only in the substitution pattern of the benzylidene ring (3,4,5-trimethoxy vs. 2,4,5-trimethoxy). This positional isomerism alters electronic distribution:
- 2,4,5-Trimethoxy : Electron-donating methoxy groups at the 2-position may sterically hinder interactions, while the 4- and 5-positions enhance resonance stabilization.
Table 1: Comparison of Methoxy-Substituted Analogs
| Compound | Benzylidene Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Target compound | 2,4,5-trimethoxy | C₂₇H₂₄O₈ | 476.47 | Steric hindrance at 2-position |
| (2Z)-3-oxo-2-(3,4,5-trimethoxy...) | 3,4,5-trimethoxy | C₂₇H₂₄O₈ | 476.47 | Symmetrical electron density |
Variations in Ester Functionalization
The compound 3,4,5-trimethoxybenzoate ester derivative () replaces the benzyl acetate group with a bulkier 3,4,5-trimethoxybenzoate. Key differences include:
Table 2: Ester Group Comparison
| Compound | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Impact on Solubility |
|---|---|---|---|---|
| Target compound | Benzyl acetate | C₂₇H₂₄O₈ | 476.47 | Moderate solubility |
| 3,4,5-Trimethoxybenzoate | 3,4,5-Trimethoxybenzoate | C₃₁H₂₆O₉ | 542.53 | Reduced solubility |
Heterocyclic Modifications
Compounds such as benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo...]]acetate () and benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo...]]acetate () replace the methoxybenzylidene group with furan or thiophene derivatives:
Table 3: Heterocyclic Analogs
| Compound | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |
|---|---|---|---|---|
| 5-Methylfuran derivative | Furan | C₂₄H₂₀O₆ | 404.41 | ~3.5 |
| 3-Methylthiophene derivative | Thiophene | C₂₃H₁₈O₅S | 406.45 | 4.2 |
Research Implications
- Electronic Effects : The 2,4,5-trimethoxy substitution in the target compound may confer unique reactivity in photochemical applications compared to its 3,4,5-isomer .
- Biological Activity : Bulkier esters (e.g., ) could hinder enzymatic hydrolysis, prolonging half-life in drug delivery systems .
- Crystallography : Tools like SHELXL () and OLEX2 () are critical for resolving such complex structures, particularly stereochemical details.
Biological Activity
(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be represented as follows:
This molecular formula indicates a complex arrangement of carbon, hydrogen, and oxygen atoms that contribute to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Antioxidant Activity : Studies have shown that (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems.
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : By reducing ROS levels, the compound protects cells from oxidative damage.
- Modulation of Enzyme Activity : It may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
- Regulation of Gene Expression : The compound appears to influence the expression of genes related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Antioxidant Effects : A study conducted on human cell lines demonstrated that treatment with (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate significantly reduced markers of oxidative stress compared to untreated controls.
Treatment Group Oxidative Stress Marker Reduction (%) Control 0 Low Dose 25 High Dose 60 -
Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to placebo groups.
Group Swelling Reduction (%) Pain Score Reduction (%) Placebo 0 0 Low Dose 30 40 High Dose 70 80 -
Anticancer Research : In vitro studies using cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner.
Concentration (µM) Apoptosis Induction (%) 10 20 50 50 100 80
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
